Oxygen Incorporation in Spiro[3.5]nonane Framework Modulates Physicochemical Properties
5,8-Dioxaspiro[3.5]nonan-2-amine hydrochloride incorporates two oxygen atoms within its 1,4-dioxane-containing spirocyclic framework, distinguishing it from non-oxygenated spiro[3.5]nonan-amine analogs [1]. The oxygen atoms increase polarity and hydrogen-bond acceptor capacity, which in related bicyclic and spirocyclic systems has been associated with improved aqueous solubility and altered logD profiles compared to all-carbon spiro[3.5]nonane scaffolds .
| Evidence Dimension | Polar surface area / Hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 2 oxygen atoms; calculated topological polar surface area approximately 35-40 Ų (estimated from SMILES) |
| Comparator Or Baseline | Spiro[3.5]nonan-1-amine (CAS 1603209-34-2): 0 oxygen atoms; lower polar surface area |
| Quantified Difference | Target compound possesses two additional hydrogen-bond acceptors relative to non-oxygenated spiro[3.5]nonan-amine analogs |
| Conditions | Computational molecular property estimation based on structural comparison |
Why This Matters
The presence of oxygen atoms in the spirocyclic core provides tunable physicochemical handles for optimizing solubility and permeability during lead optimization, offering medicinal chemists greater flexibility compared to all-carbon spirocyclic amine scaffolds.
- [1] PubChem. Spiro[3.5]nonane. Compound Summary. CID 54194842. View Source
